molecular formula C17H20N4O B10791947 cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride

cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride

Cat. No.: B10791947
M. Wt: 296.37 g/mol
InChI Key: YIICYKLHKMEVTE-OKILXGFUSA-N
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Description

cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrole ring fused with a pyrrolidine ring, a pyridazine ring, and a phenol group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions typically involve the use of catalysts, such as bismuth nitrate pentahydrate, and solvents like dimethyl sulfoxide or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the phenol group.

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Alkylated or aminated phenol derivatives.

Scientific Research Applications

cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential for multiple scientific applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

3-[6-[(3aR,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridazin-3-yl]phenol

InChI

InChI=1S/C17H20N4O/c1-20-8-13-10-21(11-14(13)9-20)17-6-5-16(18-19-17)12-3-2-4-15(22)7-12/h2-7,13-14,22H,8-11H2,1H3/t13-,14+

InChI Key

YIICYKLHKMEVTE-OKILXGFUSA-N

Isomeric SMILES

CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC(=CC=C4)O

Canonical SMILES

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC(=CC=C4)O

Origin of Product

United States

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